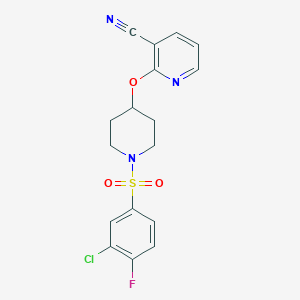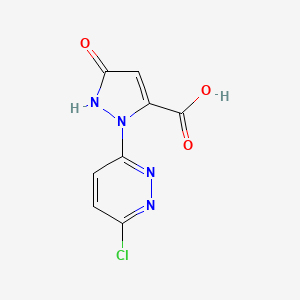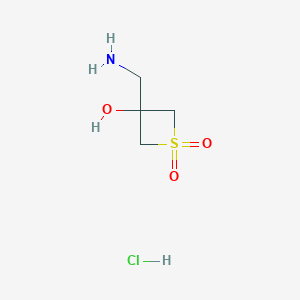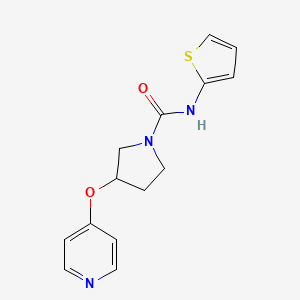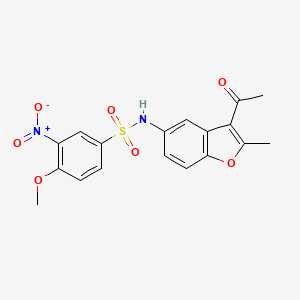
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide, commonly known as AN-7, is a chemical compound that has been extensively studied for its potential therapeutic applications. AN-7 belongs to the class of benzofuran sulfonamide compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of AN-7 is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX plays a critical role in the regulation of pH in cancer cells and is involved in tumor growth and metastasis. Inhibition of CAIX by AN-7 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects
AN-7 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of CAIX, which is involved in the regulation of pH in cancer cells. In addition, AN-7 has been shown to inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and inhibit tumor growth. AN-7 has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
AN-7 has several advantages for lab experiments. It is a potent inhibitor of CAIX and exhibits anti-tumor activity. AN-7 has also been shown to exhibit neuroprotective effects. However, AN-7 has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and costly. AN-7 also has low solubility in water, which can limit its use in certain experiments.
Future Directions
AN-7 has several potential future directions for research. It has potential applications in the treatment of various types of cancer and neurodegenerative diseases. Future research could focus on optimizing the synthesis of AN-7 to improve yield and purity. In addition, research could focus on developing new analogs of AN-7 with improved pharmacological properties. Finally, research could focus on elucidating the mechanism of action of AN-7 to better understand its therapeutic potential.
Synthesis Methods
The synthesis of AN-7 involves a multi-step process that starts with the preparation of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 4-methoxy-3-nitrobenzenesulfonamide to yield AN-7. The synthesis of AN-7 has been optimized to yield high purity and high yield.
Scientific Research Applications
AN-7 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. AN-7 has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, AN-7 has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c1-10(21)18-11(2)27-16-6-4-12(8-14(16)18)19-28(24,25)13-5-7-17(26-3)15(9-13)20(22)23/h4-9,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHASFOGDONDMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

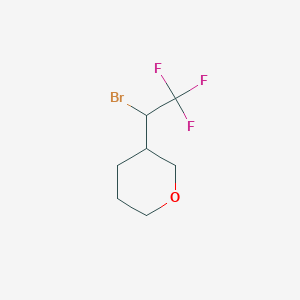


![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)
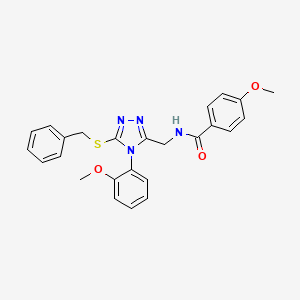

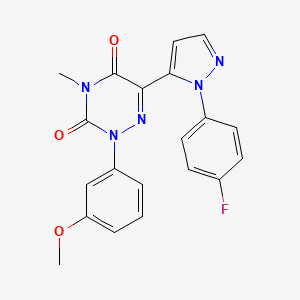
![N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2391547.png)
